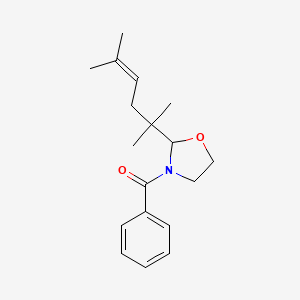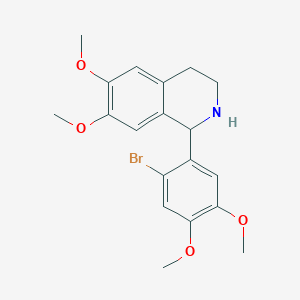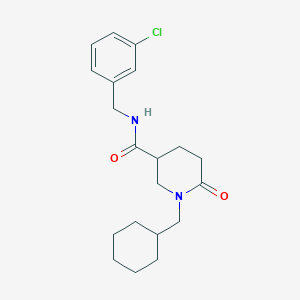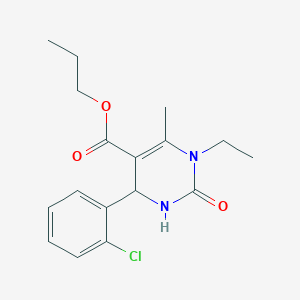![molecular formula C13H8FNO2S B4913439 (5E)-5-[(2-fluorophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione](/img/structure/B4913439.png)
(5E)-5-[(2-fluorophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-[(2-fluorophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-fluorophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione typically involves the following steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a base.
Introduction of the Prop-2-ynyl Group: This step involves the alkylation of the thiazolidine-2,4-dione core with a propargyl halide.
Formation of the (2-fluorophenyl)methylidene Moiety: This is typically done through a condensation reaction between the thiazolidine-2,4-dione derivative and 2-fluorobenzaldehyde.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the double bond or the thiazolidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the thiazolidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5E)-5-[(2-fluorophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, thiazolidinedione derivatives are often explored for their potential as enzyme inhibitors or modulators of biological pathways.
Medicine
In medicine, compounds of this class are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry
Industrially, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (5E)-5-[(2-fluorophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rosiglitazone: A well-known thiazolidinedione used as an anti-diabetic drug.
Pioglitazone: Another thiazolidinedione with similar therapeutic applications.
Uniqueness
(5E)-5-[(2-fluorophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione is unique due to its specific substituents, which may confer distinct biological activities or chemical reactivity compared to other thiazolidinediones.
Eigenschaften
IUPAC Name |
(5E)-5-[(2-fluorophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO2S/c1-2-7-15-12(16)11(18-13(15)17)8-9-5-3-4-6-10(9)14/h1,3-6,8H,7H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPGJQLMPUARHX-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C(=CC2=CC=CC=C2F)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C(=O)/C(=C\C2=CC=CC=C2F)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(ethylthio)-4-[(4-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4913359.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4913370.png)
![N-(4-ethoxyphenyl)-N'-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}urea](/img/structure/B4913374.png)
![METHYL 3-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4913381.png)

![1-[(2-chlorophenyl)methyl]-N-[2-(diethylamino)ethyl]-N-methyltriazole-4-carboxamide](/img/structure/B4913398.png)
![2-(4-bromophenyl)-3-[4-(4-methoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4913406.png)
![1-[(2-Methoxynaphthalen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4913408.png)

![[bis(4-methylphenyl)phosphoryl]methyl imidothiocarbamate hydrochloride](/img/structure/B4913435.png)
![ethyl 4-(3-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxylate](/img/structure/B4913436.png)
![1,4-dibutyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B4913449.png)


